5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol
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Overview
Description
5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a phenylpiperazine moiety attached to a pyridin-2-ol structure, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound might interact with its target to inhibit its function, leading to its anti-tubercular activity .
Biochemical Pathways
Similar compounds have been shown to affect the growth of mycobacterium tuberculosis h37ra , suggesting that it might interfere with the bacterial growth pathways.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound might have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit comparable biological activities.
Piperazine derivatives: These compounds also contain a piperazine moiety and are widely used in medicinal chemistry.
Uniqueness
5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is unique due to the combination of the phenylpiperazine and pyridin-2-ol structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and therapeutic applications.
Properties
IUPAC Name |
5-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15-7-6-13(12-17-15)16(21)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBOLXHNFNOLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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